

Levetiracetam-d6 Certified Reference Material: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Levetiracetam-d6	
Cat. No.:	B134302	Get Quote

An in-depth examination of the commercial availability, analytical applications, and experimental protocols for **Levetiracetam-d6**, a critical tool for therapeutic drug monitoring and pharmacokinetic studies.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of **Levetiracetam-d6**, a deuterated analog of the anti-epileptic drug Levetiracetam. Utilized as an internal standard, **Levetiracetam-d6** is indispensable for the accurate quantification of Levetiracetam in biological matrices. This document details its commercial availability, provides a summary of its key specifications from various suppliers, and outlines detailed experimental protocols for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Commercial Availability and Specifications

Levetiracetam-d6 is commercially available from several reputable suppliers of certified reference materials. It is typically supplied as a solution in a specified solvent, such as methanol, at a certified concentration. The stability and quality of the material are ensured through rigorous testing, with certificates of analysis (CoA) provided by the manufacturers. These documents typically include data on identity, purity, concentration, and isotopic enrichment.

Below is a summary of quantitative data for **Levetiracetam-d6** certified reference material from various suppliers.



Supplier	Product Number	Concentr ation	Solvent	Purity	Isotopic Enrichme nt	CAS Number
Cerilliant	L-031	1.0 mg/mL	Methanol	Solution	Not specified	1435933- 72-4
L-023	100 μg/mL	Methanol	Solution	Not specified	Not specified	
LGC Standards	TRC- L331503	Not specified	Not specified	Not specified	Not specified	1133229- 30-7
MedChem Express	HY-110225	Not specified (solid)	Not applicable	≥98%	Not specified	1133229- 30-7
Acanthus Research	ACB- 161028- 0058	Not specified (solid)	Not applicable	Not specified	Not specified	1133229- 30-7

The Role of Levetiracetam-d6 in Therapeutic Drug Monitoring

Therapeutic drug monitoring (TDM) of Levetiracetam is crucial in certain clinical scenarios, such as in patients with renal impairment, pregnant women, and in cases of suspected non-compliance or drug-drug interactions[1][2][3][4]. The use of a stable isotope-labeled internal standard like **Levetiracetam-d6** is the gold standard for quantitative analysis by LC-MS/MS, as it effectively compensates for variations in sample preparation and instrument response, leading to highly accurate and precise results[5].

The logical workflow for utilizing **Levetiracetam-d6** in a typical TDM assay is depicted in the following diagram.





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TDM workflow for Levetiracetam using **Levetiracetam-d6**.

Experimental Protocols

The following sections provide detailed methodologies for the quantification of Levetiracetam in biological matrices using **Levetiracetam-d6** as an internal standard, based on published research[5][6].

Sample Preparation: Protein Precipitation

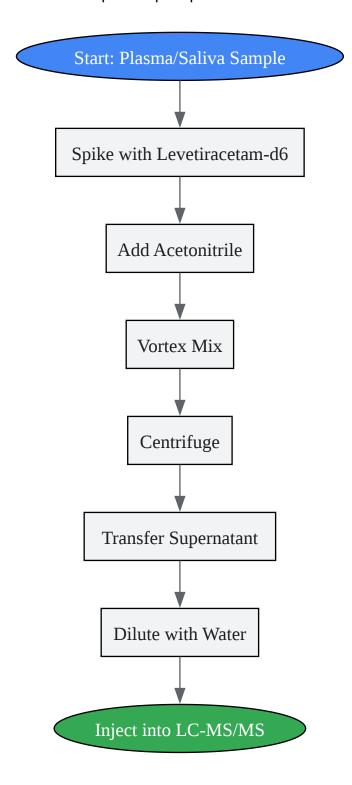
Protein precipitation is a straightforward and widely used method for extracting Levetiracetam from plasma or saliva samples.

- Sample Collection: Collect blood or saliva samples from patients according to standard clinical procedures. Process blood samples to obtain plasma.
- Internal Standard Spiking: To a 50 μL aliquot of the plasma or saliva sample, add a specific volume of a working solution of **Levetiracetam-d6** (e.g., 1 μg/mL in acetonitrile) to achieve a final concentration appropriate for the analytical range.
- Precipitation: Add 450 μL of acetonitrile to the sample.
- Vortexing: Vortex mix the sample thoroughly for approximately 1 minute to ensure complete
 protein precipitation.
- Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
- Supernatant Transfer: Carefully transfer a 100 μ L aliquot of the clear supernatant to a new tube.



- Dilution: Dilute the supernatant with 400 μL of water.
- Injection: The diluted sample is now ready for injection into the LC-MS/MS system.

The following diagram illustrates the protein precipitation workflow.





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Protein precipitation workflow for sample preparation.

LC-MS/MS Analysis

The chromatographic separation and mass spectrometric detection are key to the accurate quantification of Levetiracetam.

Liquid Chromatography Conditions:

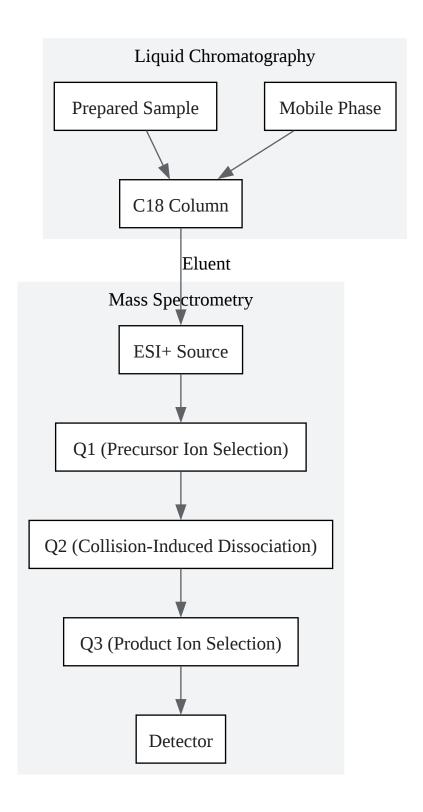
- Column: A C18 reversed-phase column is commonly used (e.g., Agilent Zorbax SB-C18, 2.1 mm x 100 mm, 3.5 μm)[6].
- Mobile Phase: An isocratic mobile phase consisting of a mixture of 0.1% formic acid in water and acetonitrile (e.g., 40:60 v/v) is often employed[6].
- Flow Rate: A typical flow rate is 0.5 mL/min[6].
- Column Temperature: The column is maintained at a constant temperature, for example, 35°C[6].
- Injection Volume: A small volume of the prepared sample is injected (e.g., 10 μL)[6].

Mass Spectrometry Conditions:

- Ionization Mode: Positive electrospray ionization (ESI+) is generally used.
- Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
- MRM Transitions:
 - Levetiracetam: m/z 171.1 > 154.1[6]
 - Levetiracetam-d6: The transition for the deuterated internal standard will be shifted by the mass of the deuterium atoms. For a d6 variant, the precursor ion would be approximately m/z 177.



The logical relationship between the analytical components is shown in the diagram below.



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Logical flow of the LC-MS/MS analysis.



Conclusion

Levetiracetam-d6 certified reference material is a vital tool for researchers and clinicians involved in the therapeutic drug monitoring and pharmacokinetic analysis of Levetiracetam. Its commercial availability from various suppliers ensures access to high-quality, certified standards. The detailed experimental protocols provided in this guide, based on established scientific literature, offer a solid foundation for the development and validation of robust and reliable analytical methods. The use of **Levetiracetam-d6** as an internal standard in LC-MS/MS assays is fundamental to achieving the accuracy and precision required for meaningful clinical and research outcomes.

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